Tramazoline hydrochloride

Catalog No.
S572199
CAS No.
3715-90-0
M.F
C13H18ClN3
M. Wt
251.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tramazoline hydrochloride

CAS Number

3715-90-0

Product Name

Tramazoline hydrochloride

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

InChI

InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H

InChI Key

RZOXEODOFNEZRS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl

Synonyms

2-(5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline, Biciron, Bisolnasal, Ellatun, KB 227, Rhinospray, Spray-Tish, tramazoline, tramazoline hydrochloride, tramazoline monohydrochloride

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl

Treatment of Acute Rhinitis

Scientific Field: Otorhinolaryngology

Application Summary: Tramazoline hydrochloride is used in nasal sprays for the symptomatic treatment of acute rhinitis, which is inflammation of the nasal mucous membranes resulting in congestion, rhinorrhea, and sneezing.

Experimental Procedures: A multicenter, uncontrolled, observational trial was conducted using a nasal spray containing tramazoline and essential oils. The trial involved 300 participants who were treated up to four times per day for up to 10 days .

Results and Outcomes: The trial reported a mean reduction of 2.0 ± 0.6 in nasal symptom scores from baseline to final visit, with 99% of patients reporting improvement. Quality-of-life parameters improved by a mean value of 1.3 ± 0.5 .

Nasal Decongestion

Scientific Field: Pharmacology

Application Summary: Tramazoline hydrochloride acts as a sympathomimetic agent for nasal decongestion by stimulating alpha-adrenergic receptors, inducing vasoconstriction, and reducing swelling and mucus production.

Experimental Procedures: The drug’s efficacy is assessed through clinical trials and observational studies, where its effects on nasal airflow and symptom relief are measured .

Results and Outcomes: Patients report significant relief from nasal congestion, with the drug being well-tolerated and effective in reducing symptoms caused by common cold or hay fever .

Obstructive Sleep Apnea (OSA)

Scientific Field: Respiratory Medicine

Application Summary: Tramazoline hydrochloride is investigated for its potential use in reducing nasal resistance and improving breathing patterns in patients with OSA.

Experimental Procedures: Clinical trials have been conducted where tramazoline is administered in combination with dexamethasone to OSA patients, and the apnea/hypopnea index is measured .

Results and Outcomes: The combination was associated with a decrease in oral/oro-nasal breathing epochs and a mean decrease of the apnea/hypopnea index by 21% .

Crystallographic Analysis

Scientific Field: Chemistry

Application Summary: Tramazoline hydrochloride’s crystal and molecular structure have been studied to understand its pharmacological action better.

Experimental Procedures: X-ray diffraction methods were used to study the compound’s structure, and the data were refined to determine the molecular conformation .

Results and Outcomes: The analysis indicated that the positive charge is dispersed over the nitrogen atoms of the molecule, with a dihedral angle between the aromatic and dihydroimidazole groups of 126.7 (2)° .

Hemostatic Effect During Nasotracheal Intubation

Scientific Field: Anesthesiology

Application Summary: Tramazoline hydrochloride is compared with epinephrine for its hemostatic effect and safety in reducing nasal bleeding during nasotracheal intubation.

Experimental Procedures: A double-blind randomized trial was conducted to compare the hemostatic effect of tramazoline and epinephrine during nasotracheal intubation .

Results and Outcomes: The study aimed to determine which agent is more effective and safe for reducing nasal bleeding, with results pending publication .

Pharmacological Prevention of Increased Nasal Resistance

Scientific Field: Sleep Medicine

Application Summary: Tramazoline hydrochloride is studied for its role in preventing increased nasal resistance during sleep, which could potentially reduce the number of apnea/hypopnea events in OSA patients.

Experimental Procedures: Clinical trials have been designed to test whether pharmacological intervention with tramazoline can alter breathing route patterns and decrease apnea/hypopnea events .

Results and Outcomes: The hypothesis is that preventing increased nasal resistance could lead to a decrease in the number of apnea/hypopnea events, with trials ongoing to confirm this .

Anti-Inflammatory Effects

Scientific Field: Immunology

Application Summary: Tramazoline hydrochloride has been studied for its anti-inflammatory effects, particularly in the context of nasal mucosa inflammation.

Experimental Procedures: Research involves in vitro studies where tramazoline’s effect on inflammatory markers like cytokines in nasal epithelial cells is measured .

Results and Outcomes: Studies have shown tramazoline can reduce the production of certain cytokines, suggesting a potential anti-inflammatory role .

Pediatric Use for Nasal Congestion

Scientific Field: Pediatric Medicine

Application Summary: Tramazoline hydrochloride is used in pediatric patients for the relief of nasal congestion due to colds or allergies.

Experimental Procedures: Clinical trials in pediatric populations assess the safety and efficacy of tramazoline in children with nasal congestion .

Results and Outcomes: The trials indicate that tramazoline is effective and well-tolerated in children, with proper dosing being crucial to minimize any potential side effects .

Sinusitis Treatment

Application Summary: Tramazoline hydrochloride is also used in the treatment of sinusitis, helping to alleviate the symptoms by reducing nasal and sinus congestion.

Experimental Procedures: Patients with sinusitis are treated with tramazoline, and the improvement in symptoms and sinus drainage is monitored .

Results and Outcomes: Patients report relief from sinus pressure and pain, with improved sinus drainage and overall symptom reduction .

Combination Therapy for Allergic Rhinitis

Scientific Field: Allergology

Application Summary: Tramazoline is often used in combination with antihistamines for a more comprehensive treatment of allergic rhinitis.

Experimental Procedures: Clinical studies investigate the efficacy of tramazoline combined with antihistamines compared to monotherapy .

Results and Outcomes: The combination therapy shows improved symptom control and quality of life in patients with allergic rhinitis .

Role in Ocular Decongestion

Scientific Field: Ophthalmology

Application Summary: While less common, tramazoline hydrochloride has been explored for its use in ocular decongestant products to reduce redness and swelling in the eyes.

Experimental Procedures: Clinical evaluations involve the application of tramazoline-containing eye drops and monitoring for reduction in ocular redness and edema .

Results and Outcomes: Initial studies suggest tramazoline may be effective in reducing ocular redness, with ongoing research to fully establish its safety and efficacy in this application .

Investigational Use in Hypertension

Scientific Field: Cardiovascular Medicine

Application Summary: There is investigational interest in tramazoline’s potential effects on blood pressure regulation due to its vasoconstrictive properties.

Experimental Procedures: Preclinical studies involve administering tramazoline to animal models with induced hypertension and measuring blood pressure changes .

Tramazoline hydrochloride is a chemical compound primarily utilized as a nasal decongestant. It acts as an α-adrenergic receptor agonist, leading to vasoconstriction in the nasal mucosa, which reduces nasal congestion by inhibiting mucus secretion. The compound was patented in 1961 and has been in clinical use since 1962, often found in various formulations for treating conditions such as rhinitis and sinusitis .

Chemical Structure

  • IUPAC Name: N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride
  • Chemical Formula: C₁₃H₁₈ClN₃
  • Molecular Weight: 251.76 g/mol
  • CAS Number: 3715-90-0

  • Tramazoline acts as an alpha-adrenergic receptor agonist, mimicking the effects of the neurotransmitter norepinephrine [].
  • When it binds to alpha-adrenergic receptors in the nasal blood vessels, it causes them to constrict, reducing blood flow and easing congestion [].
  • Tramazoline hydrochloride is generally safe when used as directed as a nasal decongestant [].
  • However, overuse or misuse can lead to side effects like rebound congestion, headache, and dry nasal passages [].
  • In high doses, it can cause more serious side effects like high blood pressure, heart palpitations, and seizures [].
Typical of organic compounds. These include:

  • Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various metabolites.
  • Reduction: It may also be reduced under specific conditions, altering its pharmacological properties.
  • Substitution Reactions: Tramazoline can engage in substitution reactions due to the presence of reactive functional groups .

The primary biological activity of tramazoline hydrochloride involves its action on α-adrenergic receptors. By stimulating these receptors, it induces vasoconstriction in the nasal passages, effectively reducing nasal congestion. This mechanism is beneficial for patients suffering from allergic rhinitis or other conditions that cause nasal swelling and mucus production .

Side Effects

Common side effects associated with tramazoline include:

  • Nasal dryness
  • Rebound congestion
  • Headaches
  • Insomnia
  • Allergic reactions

These effects highlight the importance of careful dosing and monitoring during treatment .

Tramazoline hydrochloride can be synthesized through various methods, typically involving multi-step organic synthesis techniques. One common approach includes:

  • Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring is constructed via cyclization reactions.
  • Naphthalene Derivative Introduction: A tetrahydronaphthalene moiety is introduced through alkylation or acylation reactions.
  • Hydrochloride Salt Formation: The final step involves reacting the base form of tramazoline with hydrochloric acid to yield tramazoline hydrochloride .

Tramazoline hydrochloride has been studied for its interactions with other medications. Notably:

  • The risk of hypertension may increase when tramazoline is combined with certain antipsychotics like cariprazine.
  • Caution is advised when using it alongside other sympathomimetics due to potential additive effects .

Tramazoline hydrochloride shares similarities with several other compounds that also act as nasal decongestants or α-adrenergic agonists. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
Phenylephrineα1-adrenergic agonistCommonly used for nasal congestion; longer duration of action.
Oxymetazolineα1 and α2 adrenergic agonistOften used in topical applications; longer-lasting effects compared to tramazoline.
Xylometazolineα1 adrenergic agonistSimilar applications; known for causing rebound congestion with prolonged use.
Naphazolineα1 adrenergic agonistUsed similarly but may have more pronounced side effects compared to tramazoline.

Uniqueness of Tramazoline Hydrochloride

Tramazoline's unique structure, featuring a tetrahydronaphthalene moiety and imidazole ring, distinguishes it from other decongestants. Its specific receptor selectivity and pharmacokinetic profile contribute to its therapeutic efficacy while minimizing side effects compared to some alternatives .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

251.1189253 g/mol

Monoisotopic Mass

251.1189253 g/mol

Heavy Atom Count

17

UNII

4DG710Q678

Related CAS

1082-57-1 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Wikipedia

Tramazoline hydrochloride

Dates

Modify: 2024-04-14

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